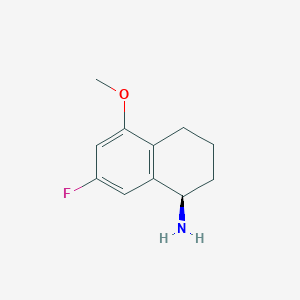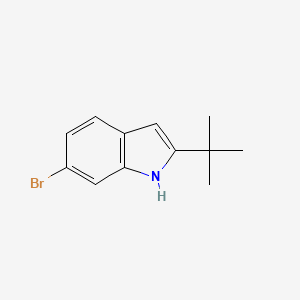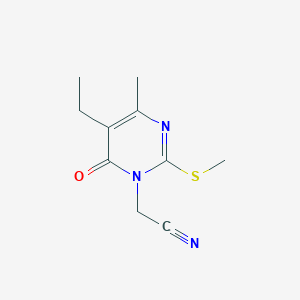
6-Amino-5-methoxypyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-methoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of an amino group at the 6th position, a methoxy group at the 5th position, and a keto group at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methoxypyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,4,6-triaminopyrimidine with an appropriate oxidizing agent to introduce the keto group at the 4th position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-methoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or hydroxyl groups, while substitution reactions may introduce halogen atoms or other substituents.
Applications De Recherche Scientifique
6-Amino-5-methoxypyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as antiviral or anticancer agents, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-Amino-5-methoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(6-Amino-5-methoxypyrimidin-4-yl)amino]ethylurea: This compound contains similar functional groups and a pyrimidine ring structure.
Methyl 2-[(6-amino-5-methoxypyrimidin-4-yl)amino]acetate: Another compound with a similar pyrimidine core and functional groups.
Uniqueness
6-Amino-5-methoxypyrimidin-4(1H)-one is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
5193-97-5 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
4-amino-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) |
Clé InChI |
YNXITXKQEMMUJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


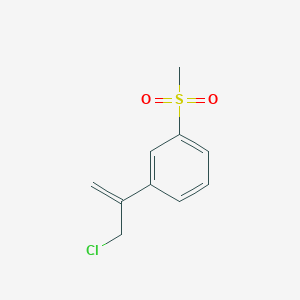
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
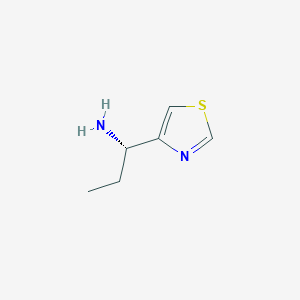

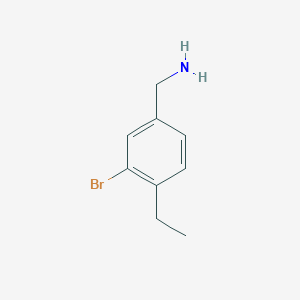
![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B13116923.png)
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
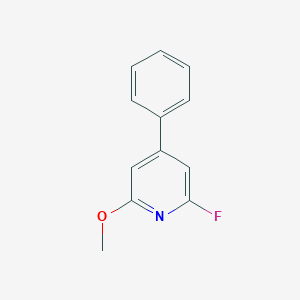
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
